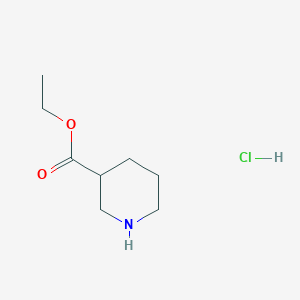

Ethyl 3-piperidinecarboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEGLOKZSLNARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512500 | |

| Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4842-86-8 | |

| Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-piperidinecarboxylate hydrochloride CAS number

An In-depth Technical Guide to Ethyl 3-piperidinecarboxylate hydrochloride

CAS Number: 4842-86-8

This guide provides a comprehensive overview of this compound, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

This compound is the hydrochloride salt of ethyl nipecotate. Its properties are summarized below. For comparative purposes, data for the corresponding free base (Ethyl 3-piperidinecarboxylate) and its enantiomers are also included where available.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 4842-86-8 | [1][2] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 193.67 g/mol | [1] |

| IUPAC Name | ethyl piperidine-3-carboxylate;hydrochloride | [1] |

| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride | [2] |

| SMILES | O=C(C1CNCCC1)OCC.[H]Cl | [2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Table 2: Properties of Ethyl 3-piperidinecarboxylate (Free Base) and Enantiomers

| Property | Ethyl 3-piperidinecarboxylate (racemic) | (S)-Ethyl piperidine-3-carboxylate | (R)-Ethyl piperidine-3-carboxylate |

| CAS Number | 5006-62-2 | 37675-18-6 | 25137-01-3 |

| Appearance | Colorless to almost clear liquid | Liquid | Colorless to almost colorless clear liquid |

| Purity | ≥ 98% (GC) | 97% | ≥ 98% (GC) |

| Density | 1.02 g/mL | 1.043 g/mL at 25 °C | 1.02 g/mL |

| Boiling Point | 104 °C / 7 mmHg | - | 109 - 111 °C / 20 mmHg |

| Refractive Index | n20/D 1.46 | n20/D 1.471 | n20/D 1.46 |

| Optical Rotation | - | - | -1.0 to -2.0 deg (neat) |

Spectral Data

The following are the nuclear magnetic resonance (NMR) spectral data for the free base, Ethyl piperidine-3-carboxylate.

-

¹H NMR (400 MHz, CDCl₃): δ 4.07 (q, J = 6.9 Hz, 2H), 3.02 (broad d, J = 12.3 Hz, 1H), 2.87 – 2.70 (m, 2H), 2.58 (broad t, J = 11.2 Hz, 1H), 2.44 – 2.34 (broad m, 1H), 1.98 – 1.88 (broad m, 1H), 1.70 – 1.56 (m, 2H), 1.48 – 1.35 (m, 1H), 1.19 (t, J = 7.1 Hz, 3H).[3]

-

¹³C NMR (101 MHz, CDCl₃): δ 174.26, 60.59, 47.37, 45.57, 41.52, 26.85, 24.67, 13.96.[3]

Role in Drug Discovery and Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily valued for the piperidine scaffold it provides. The piperidine ring is a common motif in a wide range of biologically active compounds and approved drugs.

Key Applications:

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[4] The piperidine structure is a key pharmacophore for many central nervous system (CNS) targets.

-

Agrochemicals: The compound is also utilized in the development of agrochemicals, such as pesticides and herbicides.

-

Scaffold for Chemical Libraries: Due to its reactive secondary amine and ester functionalities, it serves as an excellent starting point for creating diverse libraries of compounds for high-throughput screening in drug discovery programs. The amine can be readily N-alkylated or N-acylated, while the ester can be hydrolyzed, reduced, or converted to other functional groups.

-

Synthesis of Bioactive Molecules: Derivatives of ethyl 3-piperidinecarboxylate have been used to synthesize potent and selective ligands for various receptors, including:

-

Dopamine D4 receptor antagonists.

-

Serotonin 5-HT₄ receptor agonists.

-

Dipeptidyl peptidase-4 (DPP-4) inhibitors.

-

Janus kinase 2 (JAK2) inhibitors.

-

Serotonin and noradrenaline reuptake inhibitors (SNRIs).

-

The following diagram illustrates the logical workflow of utilizing this compound in a typical drug discovery project.

Caption: Workflow for Drug Discovery using Ethyl 3-piperidinecarboxylate HCl.

Experimental Protocols

While numerous synthetic routes exist for substituted piperidines, a common and effective method for preparing the core structure involves the hydrogenation of the corresponding pyridine precursor. The following protocol is adapted from a patented method for the synthesis of the chiral (R)-isomer, demonstrating a generalizable approach.

Synthesis of (R)-Ethyl piperidine-3-carboxylate hydrochloride

This synthesis proceeds in two main stages: 1) Catalytic hydrogenation of a protected pyridine precursor to form the piperidine ring, and 2) Conversion to the hydrochloride salt.

Step 1: Catalytic Hydrogenation of (N-benzyl)-3-pyridine acetate ethyl ammonium chloride

-

Apparatus: A 2L autoclave equipped with a stirrer.

-

Reagents:

-

(N-benzyl)-3-pyridine acetate ethyl ammonium chloride (200.0 g, 0.68 mol)

-

Ethanol (1.4 L)

-

5% Palladium on Carbon (Pd/C) (72.4 g, 34 mmol)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

To the 2L autoclave, add ethanol (1.4 L) at room temperature.

-

Add (N-benzyl)-3-pyridine acetate ethyl ammonium chloride (200.0 g) to the solvent.

-

Carefully add the 5% Pd/C catalyst (72.4 g).

-

Seal the autoclave and stir the mixture.

-

Pressurize the vessel with hydrogen gas to 20 atm.

-

Heat the reaction mixture to 40 ± 5 °C and maintain for 10 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.

-

Filter the reaction mixture via suction filtration to remove the Pd/C catalyst.

-

Wash the filter residue with ethanol.

-

Concentrate the combined filtrate by removing the ethanol under reduced pressure to yield the debenzylated piperidine product as a white solid.

-

Step 2: Formation of the Hydrochloride Salt

-

Apparatus: Round-bottom flask, ice-water bath.

-

Reagents:

-

(R)-Ethyl piperidine-3-carboxylate (free base) (85.0 g)

-

Diethyl ether (800 mL)

-

Dry Hydrogen Chloride (HCl) gas

-

-

Procedure:

-

Dissolve the (R)-Ethyl piperidine-3-carboxylate (85.0 g) in diethyl ether (800 mL) in a round-bottom flask. The solution should be transparent.

-

Place the reaction flask in an ice-water bath to cool.

-

Bubble dry HCl gas through the solution continuously for 2 hours.

-

The solution will gradually become cloudy, and a large amount of white solid will precipitate.

-

Collect the white solid by suction filtration.

-

Wash the solid product with diethyl ether.

-

Dry the product to obtain (R)-Ethyl piperidine-3-carboxylate hydrochloride as a white solid (103.0 g, 100% yield).[5]

-

The following diagram illustrates the general synthetic pathway described.

Caption: General Synthetic Pathway to Ethyl 3-piperidinecarboxylate HCl.

References

- 1. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

Ethyl 3-piperidinecarboxylate hydrochloride molecular formula

An In-depth Technical Guide on Ethyl 3-Piperidinecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceuticals. This document details its chemical properties, synthesis, and characterization, offering valuable information for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is the hydrochloride salt of the ethyl ester of nipecotic acid. It is a crucial building block in the development of biologically active molecules due to its piperidine ring structure, which allows for various chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 193.67 g/mol | [2] |

| CAS Number | 4842-86-8 | [1][2] |

| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride | [1][2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 3-piperidinecarboxylic acid followed by the introduction of hydrochloric acid.

Experimental Protocol: Esterification and Hydrochloride Salt Formation

Materials:

-

3-Piperidinecarboxylic acid

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂) or dry HCl gas

-

Inert solvent (e.g., diethyl ether)

Procedure:

-

Esterification: 3-Piperidinecarboxylic acid is dissolved in a molar excess of anhydrous ethanol. The solution is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the stirred solution. This in-situ generation of HCl catalyzes the esterification. Alternatively, dry HCl gas can be bubbled through the solution.

-

The reaction mixture is then refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, the excess ethanol and volatile reagents are removed under reduced pressure.

-

Salt Formation and Purification: The resulting crude ethyl 3-piperidinecarboxylate is dissolved in an inert solvent like diethyl ether. Dry hydrogen chloride gas is then passed through the solution to precipitate the hydrochloride salt.

-

The white solid of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The ¹H NMR spectrum will show characteristic peaks for the ethyl group (a triplet and a quartet) and the protons on the piperidine ring. The integration of these peaks confirms the structure.

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy:

-

The IR spectrum, typically obtained using a KBr pellet or as a thin film, will show characteristic absorption bands. Key peaks include a strong carbonyl (C=O) stretch from the ester group (around 1730 cm⁻¹) and N-H stretching vibrations from the protonated amine of the hydrochloride salt (in the region of 2700-3000 cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a peak corresponding to the molecular ion of the free base (ethyl 3-piperidinecarboxylate) after the loss of HCl.

Caption: Analytical workflow for the characterization of the final product.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[3] Its piperidine scaffold is a common feature in molecules targeting the central nervous system. It is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including those with applications as analgesics and anti-inflammatory agents.[3] The ability to modify the piperidine ring and the ester functionality allows for the creation of diverse chemical libraries for drug discovery programs.

References

Technical Guide: Solubility Profile of Ethyl 3-Piperidinecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-piperidinecarboxylate hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a generalized solubility profile based on structurally similar compounds and details the standardized experimental protocols for its determination.

Introduction

This compound, a piperidine derivative, is a versatile building block in medicinal chemistry. Understanding its solubility is critical for drug development, as it directly influences bioavailability, formulation, and routes of administration. This guide presents qualitative solubility information and provides a robust framework for its quantitative determination.

Solubility Data

For the purposes of experimental design and hypothesis, a representative table of solvents for solubility determination is provided below. Researchers are strongly encouraged to determine quantitative values empirically.

Table 1: Representative Solvents for Solubility Determination of this compound

| Solvent | Type | Expected Solubility |

| Water | Polar Protic | High |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | Moderate to High |

| Isopropyl Alcohol | Polar Protic | Moderate |

| Acetonitrile | Polar Aprotic | Moderate to Low |

| Dichloromethane | Nonpolar | Low to Insoluble |

| Ethyl Acetate | Polar Aprotic | Low to Insoluble |

| Hexane | Nonpolar | Insoluble |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][2][3] This protocol outlines the steps to quantify the solubility of this compound in a given solvent.

3.1. Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter (for aqueous solutions)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

To separate the saturated supernatant from the excess solid, either centrifuge the vials or allow them to stand undisturbed.[3]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in the solvent based on the concentration of the saturated solution.

-

3.3. Factors Influencing Solubility Measurement

Several experimental parameters can significantly affect the outcome of solubility measurements:

-

Temperature: Solubility is generally temperature-dependent. Therefore, precise temperature control is essential.[1][3]

-

Purity of Compound and Solvent: Impurities can alter the solubility of the substance.

-

Equilibration Time: Insufficient time may lead to an underestimation of the true equilibrium solubility.[3]

-

pH of the Medium: For ionizable compounds like hydrochloride salts, the pH of the aqueous solution is a critical factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to Ethyl 3-piperidinecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthesis of Ethyl 3-piperidinecarboxylate hydrochloride (CAS Number: 4842-86-8). This compound, also known as Ethyl nipecotate hydrochloride, is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.

Core Structural and Physicochemical Data

This compound is the hydrochloride salt of the ethyl ester of nipecotic acid. The presence of the piperidine ring and the carboxylate group makes it a versatile scaffold for chemical modifications in drug discovery programs.

Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | ethyl piperidine-3-carboxylate;hydrochloride | [1] |

| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride | [1][2] |

| CAS Number | 4842-86-8 | [1][2] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 193.67 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1CCCNC1.Cl | [2] |

| InChI | InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H | [1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the esterification of 3-piperidinecarboxylic acid (nipecotic acid) followed by the formation of the hydrochloride salt. A common synthetic route starts from 3-pyridinecarboxylic acid.

Synthetic Workflow

The following diagram illustrates a general synthetic pathway for the preparation of (R)-Ethyl 3-piperidinecarboxylate hydrochloride.

Caption: A representative synthetic route for (R)-Ethyl 3-piperidinecarboxylate hydrochloride.

Experimental Protocol: Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. This is a crucial step to improve the compound's stability and handling properties.

Procedure:

-

Dissolve (R)-Ethyl 3-piperidinecarboxylate (the free base) in a suitable anhydrous solvent, such as diethyl ether.[4]

-

Cool the solution in an ice-water bath.[4]

-

Bubble dry hydrogen chloride gas through the stirred solution for a specified period (e.g., 2 hours).[4]

-

The hydrochloride salt will precipitate as a white solid.[4]

-

Collect the solid by suction filtration.[4]

-

Wash the collected solid with the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material and excess HCl.[4]

-

Dry the final product under vacuum to yield this compound.[4]

Role in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. Its piperidine core is a common feature in many centrally acting drugs.

Logical Relationship in Pharmaceutical Synthesis

The diagram below illustrates the logical flow from this intermediate to the development of active pharmaceutical ingredients (APIs).

Caption: The pivotal role of the intermediate in the drug discovery pipeline.

Therapeutic Targets

While this compound itself is not typically an active therapeutic agent, it is a precursor for compounds targeting a range of biological systems. The enantiomers of its free base, ethyl nipecotate, have been used in the synthesis of inhibitors of GABA uptake, highlighting its importance in the development of treatments for neurological conditions like epilepsy.[5] Furthermore, it is a reactant in the synthesis of:

-

DPP-4 inhibitors (for diabetes).[6]

-

JAK2 inhibitors (for myeloproliferative disorders and cancer).[6]

-

Serotonin and noradrenaline reuptake inhibitors (for depression and other psychiatric disorders).[6]

Experimental Protocols for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

Illustrative ¹H NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Record the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to the respective protons in the molecule.

Illustrative ¹³C NMR Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Instrumentation: Use a carbon-capable NMR spectrometer.

-

Data Acquisition: Record the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Analysis: Process the spectrum and assign the chemical shifts to the different carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Illustrative FTIR Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H stretch of the hydrochloride, C=O stretch of the ester, C-O stretch, and C-N stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Illustrative ESI-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, with or without a small amount of formic acid).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ corresponding to the free base (C₈H₁₅NO₂) would be expected.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion to confirm the molecular weight of the free base. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Disclaimer: The experimental protocols provided are illustrative and may require optimization for specific instrumentation and sample characteristics.

References

- 1. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Buy Ethyl 3-propyl-3-piperidinecarboxylate hydrochloride | 176523-97-0 [smolecule.com]

- 4. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 5. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 3-piperidinecarboxylate Hydrochloride: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-piperidinecarboxylate hydrochloride, a key building block in modern pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, and its critical role as a starting material in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the anticonvulsant drug, Tiagabine. Detailed experimental protocols and quantitative data are provided to support research and development activities.

Chemical Identity and Synonyms

This compound is a piperidine derivative that serves as a versatile intermediate in organic synthesis. Its hydrochloride salt form enhances stability and solubility in certain solvents, making it a convenient precursor for various chemical transformations.

Synonyms: [1]

-

3-Piperidinecarboxylic acid ethyl ester hydrochloride

-

Ethyl 3-piperidine-carboxylate hcl

-

Ethyl 3-piperidinecarboxylicester hydrochloride

-

Ethyl piperidine-3-carboxylate hcl

-

Ethyl piperidine-3-carboxylate hydrochloride

-

Ethyl nipecotate hydrochloride

The free base form, Ethyl 3-piperidinecarboxylate, is also commonly referred to as Ethyl nipecotate or Nipecotic acid ethyl ester.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing synthetic routes, developing analytical methods, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 4842-86-8 | PubChem |

| Molecular Formula | C₈H₁₆ClNO₂ | PubChem |

| Molecular Weight | 193.67 g/mol | [3] |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Solubility | Sparingly soluble in water | General Knowledge |

| SMILES | CCOC(=O)C1CCCNC1.Cl | [1] |

| InChI | InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H | [3] |

Application in Pharmaceutical Synthesis: The Synthesis of Tiagabine

Ethyl 3-piperidinecarboxylate is a crucial precursor in the synthesis of Tiagabine, an anticonvulsant medication used for the treatment of epilepsy. The piperidine ring of the molecule is a core structural feature of Tiagabine. The synthesis involves the N-alkylation of the piperidine nitrogen, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid, and subsequent formation of the hydrochloride salt to yield the final API.

Synthetic Pathway Overview

The overall synthetic route from (R)-Ethyl 3-piperidinecarboxylate to Tiagabine hydrochloride is depicted in the following diagram.

Caption: Synthetic pathway of Tiagabine hydrochloride from (R)-Ethyl 3-piperidinecarboxylate.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of Tiagabine, starting from (R)-Ethyl 3-piperidinecarboxylate.

Step 1: Synthesis of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid ethyl ester (Tiagabine ethyl ester)

This procedure details the N-alkylation of (R)-ethyl nipecotate with 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene.

Procedure: A mixture of (R)-ethyl nipecotate (2.27 g, 14.4 mmol), 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene (4.90 g, 14.4 mmol), anhydrous potassium carbonate (K₂CO₃) (2.98 g, 21.6 mmol), and potassium iodide (KI) (120 mg, 0.72 mmol) in acetone (30 ml) is stirred at room temperature for 72 hours.[4] The inorganic solids are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.

Quantitative Data for Step 1:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Mass/Volume | Moles (mmol) | Molar Ratio |

| (R)-Ethyl nipecotate | 157.21 | 2.27 g | 14.4 | 1 |

| 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene | 341.33 | 4.90 g | 14.4 | 1 |

| Anhydrous K₂CO₃ | 138.21 | 2.98 g | 21.6 | 1.5 |

| KI | 166.00 | 120 mg | 0.72 | 0.05 |

| Acetone | - | 30 ml | - | - |

| Product Yield | - | - | - | 91.1% (of a related compound in the patent) [4] |

Step 2 & 3: Hydrolysis of Tiagabine ethyl ester and formation of Tiagabine Hydrochloride

This procedure describes the saponification of the ethyl ester followed by acidification to form the final hydrochloride salt.

Procedure: Tiagabine ethyl ester (3.83 g, 10.3 mmol) is dissolved in pure ethanol (18.0 ml).[4] To this solution, 12 N sodium hydroxide (NaOH) (1.72 ml, 20.6 mmol) is added, and the mixture is stirred under a nitrogen atmosphere for approximately 4 hours at room temperature.[4] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the ethanol is removed by rotary evaporation at a bath temperature below 60°C. The resulting residue contains the sodium salt of Tiagabine. This is then dissolved in a suitable solvent and treated with hydrochloric acid (HCl) to precipitate Tiagabine hydrochloride. The product is then collected by filtration, washed, and dried.

Quantitative Data for Step 2 & 3:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Mass/Volume | Moles (mmol) | Molar Ratio |

| Tiagabine ethyl ester | 373.55 | 3.83 g | 10.3 | 1 |

| 12 N NaOH | 40.00 | 1.72 ml | 20.6 | 2 |

| Ethanol | - | 18.0 ml | - | - |

| Hydrochloric Acid | - | As required for acidification | - | - |

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6][7][8]

Conclusion

This compound is a valuable and versatile building block in pharmaceutical chemistry. Its primary utility lies in its role as a key intermediate in the synthesis of complex APIs like Tiagabine. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of piperidine-containing therapeutic agents. Careful adherence to the outlined procedures and safety precautions is essential for successful and safe laboratory practice.

References

- 1. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 5. aaronchem.com [aaronchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

Ethyl nipecotate hydrochloride vs Ethyl 3-piperidinecarboxylate hydrochloride

An Essential Building Block in Neuroscience and Drug Discovery

This technical guide provides a comprehensive overview of Ethyl 3-piperidinecarboxylate hydrochloride, a key chemical intermediate with significant applications in pharmaceutical research and development. This document, intended for researchers, scientists, and drug development professionals, delves into its chemical properties, synthesis, and crucial role as a GABA reuptake inhibitor. For clarity and ease of comparison, this guide also addresses the synonymous nomenclature of Ethyl nipecotate hydrochloride.

Chemical Identity and Physical Properties

This compound, also known by its synonym Ethyl nipecotate hydrochloride, is a piperidine derivative that serves as a versatile scaffold in organic synthesis. Its chemical structure consists of a piperidine ring with an ethyl carboxylate group at the 3-position, supplied as a hydrochloride salt.

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| IUPAC Name | ethyl piperidine-3-carboxylate;hydrochloride |

| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride |

| CAS Number | 4842-86-8[1][3] |

| Molecular Formula | C₈H₁₆ClNO₂[1][2] |

| Molecular Weight | 193.67 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 165-167 °C |

| Solubility | Soluble in water and ethanol. |

Table 2: Spectroscopic Data

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ | 4.07 (q, J = 6.9 Hz, 2H), 3.02 (broad d, J = 12.3 Hz, 1H), 2.87 – 2.70 (m, 2H), 2.58 (broad t, J = 11.2 Hz, 1H), 2.44 – 2.34 (broad m, 1H), 1.98 – 1.88 (broad m, 1H), 1.70 – 1.56 (m, 2H), 1.48 – 1.35 (m, 1H), 1.19 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 174.26, 60.59, 47.37, 45.57, 41.52, 26.85, 24.67, 13.96 |

| IR (KBr, cm⁻¹) | Data not consistently available in searched literature. |

| Mass Spectrum (m/z) | Data not consistently available in searched literature. |

Synthesis and Purification

The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. A common and efficient method involves the hydrogenation of ethyl nicotinate.

Experimental Protocol: Synthesis via Hydrogenation of Ethyl Nicotinate

This protocol outlines a typical procedure for the synthesis of this compound.

Materials:

-

Ethyl nicotinate

-

Ethanol

-

5% Palladium on Carbon (Pd/C)

-

Hydrogen gas

-

Diethyl ether

-

Hydrochloric acid (gas or concentrated solution)

Procedure:

-

Reaction Setup: In a high-pressure autoclave, dissolve ethyl nicotinate in ethanol.

-

Catalyst Addition: Carefully add 5% Pd/C to the solution.

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 20 atm.[4]

-

Reaction Conditions: Heat the mixture to 40-45°C and stir vigorously for 10 hours.[4]

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-piperidinecarboxylate as an oil.

-

Salt Formation: Dissolve the crude product in diethyl ether and cool the solution in an ice-water bath. Bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in ethanol dropwise, until precipitation of the hydrochloride salt is complete.[4]

-

Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Table 3: Synthesis Yield and Purity

| Synthesis Method | Starting Material | Key Reagents/Catalyst | Yield | Purity | Reference |

| Catalytic Hydrogenation | Ethyl nicotinate | 5% Pd/C, H₂ (20 atm) | 95% (for the free base) | >99% (after resolution and salt formation) | [4] |

Experimental Protocol: Purification by Recrystallization

For applications requiring high purity, recrystallization is a standard purification method.

Materials:

-

Crude this compound

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Precipitation: If crystals do not form readily, the slow addition of diethyl ether (an anti-solvent) can induce precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-ether mixture, and dry under vacuum.

Mechanism of Action: GABA Transporter 1 (GAT-1) Inhibition

Ethyl 3-piperidinecarboxylate and its derivatives are well-established as inhibitors of the GABA transporter 1 (GAT-1). GAT-1 is a crucial membrane protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells.

By inhibiting GAT-1, these compounds increase the extracellular concentration of GABA, thereby enhancing and prolonging the inhibitory signaling in the central nervous system. This mechanism of action is the basis for the therapeutic effects of drugs derived from this scaffold, such as the anticonvulsant Tiagabine.

Caption: GAT-1 Inhibition by Ethyl Nipecotate Hydrochloride.

Table 4: Comparative Inhibitory Activity of GAT-1 Inhibitors

| Compound | GAT-1 IC₅₀ (µM) | Selectivity Profile | Reference |

| Tiagabine | 0.8 | Highly selective for GAT-1 | [5] |

| (S)-SNAP-5114 | 388 (human) | High selectivity for GAT-3 over GAT-1 | [5] |

| Guvacine | 14 (human) | Modest preference for GAT-1 over GAT-3 | [5] |

Applications in Drug Development

The primary application of this compound in drug development is as a key starting material for the synthesis of more complex pharmaceutical agents. Its piperidine core is a common motif in many centrally acting drugs.

Synthesis of Tiagabine

A prominent example is the synthesis of Tiagabine, an anticonvulsant medication used for the treatment of epilepsy. The synthesis involves the N-alkylation of the piperidine nitrogen of ethyl 3-piperidinecarboxylate.

Caption: Synthetic Pathway to Tiagabine.

Experimental Protocol: Synthesis of Tiagabine Ethyl Ester

This protocol outlines a general procedure for the N-alkylation step in the synthesis of Tiagabine.

Materials:

-

(R)-Ethyl 3-piperidinecarboxylate

-

4,4-Bis(3-methyl-2-thienyl)-3-butenyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Acetone

Procedure:

-

Reaction Setup: To a solution of (R)-Ethyl 3-piperidinecarboxylate in acetone, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.

-

Addition of Alkylating Agent: Add 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 72 hours.

-

Work-up: Filter the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude Tiagabine ethyl ester can be purified by column chromatography on silica gel.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and drug development. Its straightforward synthesis and its utility as a scaffold for creating potent GAT-1 inhibitors, such as Tiagabine, underscore its value to the pharmaceutical industry. A thorough understanding of its properties, synthesis, and mechanism of action is essential for researchers working on novel therapies for neurological disorders. This guide provides a foundational resource for such endeavors.

References

- 1. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to Commercial Sourcing of Ethyl 3-piperidinecarboxylate Hydrochloride for Research and Development

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial landscape for Ethyl 3-piperidinecarboxylate hydrochloride (CAS No. 4842-86-8). This valuable building block is crucial in the synthesis of a variety of pharmaceutical compounds. This document outlines key commercial suppliers, provides comparative quantitative data, and presents illustrative experimental protocols for synthesis and quality control.

Commercial Suppliers and Quantitative Data

A critical aspect of sourcing raw materials for research and development is the identification of reliable commercial suppliers. The following tables summarize publicly available data on the pricing, purity, and availability of this compound from various vendors. Please note that prices and availability are subject to change and should be confirmed directly with the suppliers.

Table 1: Comparison of Commercial Suppliers

| Supplier | Representative Purity | Available Quantities | Notes |

| Molport | >95% | 25 g, 100 g, 500 g | Acts as a marketplace for multiple suppliers.[1] |

| Santa Cruz Biotechnology | Research Grade | Inquire for details | Offers the compound for biochemical research.[2] |

| Chemical-Suppliers.com | Not specified | 10 g | Price range provided for 10g quantity.[3] |

| CP Lab Safety | Not specified | 100 g | Provides a specific price for a 100g quantity.[4] |

| DSL Chemicals (Shanghai) Co., Ltd. | Not specified | Inquire for details | Listed as a supplier on multiple platforms.[3] |

| Chemieliva Pharmaceutical Co., Ltd. | Not specified | Inquire for details | Listed as a supplier on multiple platforms.[3] |

| Dayang Chem (Hangzhou) Co.,Ltd. | Not specified | Inquire for details | Listed as a supplier on multiple platforms.[3] |

Table 2: Illustrative Pricing for this compound

| Quantity | Price (USD) | Supplier/Platform |

| 10 g | $10.00 - $20.00 | Chemical-Suppliers.com[3] |

| 100 g | $45.00 | Molport[1] |

| 100 g | $88.83 | CP Lab Safety[4] |

Note: Prices are for illustrative purposes only and may not reflect current market rates. Shipping and handling fees may apply.

Illustrative Experimental Protocols

The following protocols are representative examples for the synthesis and quality control of this compound. These are based on established chemical principles and information available for structurally related compounds. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Synthesis of this compound (Illustrative)

This procedure is a hypothetical pathway based on the synthesis of related piperidine derivatives.

Reaction Scheme:

A potential synthetic route involves the esterification of 3-piperidinecarboxylic acid (nipecotic acid) followed by the formation of the hydrochloride salt.

Step 1: Esterification of 3-Piperidinecarboxylic Acid

-

Suspend 3-piperidinecarboxylic acid in an excess of absolute ethanol.

-

Cool the mixture in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred suspension until saturation.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Quality Control Protocol

Ensuring the purity and identity of this compound is paramount for its use in research and drug development. A typical quality control workflow would involve the following analytical techniques:

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expected Outcome: A major peak corresponding to Ethyl 3-piperidinecarboxylate with a purity of ≥98%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

¹H NMR (400 MHz, D₂O): The spectrum should exhibit characteristic peaks for the ethyl group (a triplet and a quartet) and the protons of the piperidine ring. The chemical shifts and coupling constants should be consistent with the structure of Ethyl 3-piperidinecarboxylate.

-

¹³C NMR (100 MHz, D₂O): The spectrum should show the expected number of carbon signals corresponding to the ethyl ester and the piperidine ring.

3. Certificate of Analysis (CoA) Review

A thorough review of the supplier's Certificate of Analysis is a critical step. The CoA should provide key information, including:

-

Product Name and CAS Number

-

Lot Number

-

Appearance

-

Purity (typically by HPLC or GC)

-

Identity Confirmation (typically by NMR or IR)

-

Water Content (by Karl Fischer titration)

-

Residual Solvents

Supplier Validation and Material Procurement Workflow

The process of selecting a supplier and procuring a critical raw material like this compound for pharmaceutical development involves a structured workflow to ensure quality and consistency.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-piperidinecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-piperidinecarboxylate hydrochloride, also known as ethyl nipecotate hydrochloride, is a piperidine derivative with significant applications in pharmaceutical research and development. As a key building block and intermediate, its proper handling and a thorough understanding of its safety profile are paramount for research and laboratory personnel. This guide provides a comprehensive overview of the safety, handling, and relevant biological context of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling and use. The properties of this compound and its free base, ethyl nipecotate, are summarized below.

| Property | Value | Reference |

| IUPAC Name | ethyl piperidine-3-carboxylate;hydrochloride | [1] |

| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride | [2] |

| CAS Number | 4842-86-8 | [2] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 193.67 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Data not available for the hydrochloride salt. | |

| Boiling Point | 102-104 °C @ 7 mmHg (for ethyl nipecotate) | |

| Solubility | Soluble in water. | General knowledge for hydrochloride salts |

| Flash Point | 91 °C (closed cup) (for ethyl nipecotate) |

Toxicological Data and Hazard Information

| Hazard Category | Description | GHS Classification (for Ethyl Nipecotate) |

| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Risk of serious damage to eyes. | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Category 3 (Respiratory tract irritation) |

Emergency First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Occupational Exposure and Personal Protective Equipment (PPE)

As there are no established occupational exposure limits for this compound, a conservative approach to handling is recommended to minimize any potential exposure.

| Exposure Control | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a fume hood, especially when handling the powder. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator for organic vapors and particulates should be worn. |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container. Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and analysis of this compound. These are based on established methods for similar compounds and may require optimization.

Synthesis of this compound

This protocol is adapted from the synthesis of a stereoisomer, (R)-3-piperidine ethyl acetate hydrochloride.[3]

Materials:

-

3-Pyridinecarboxylic acid

-

Ethanol

-

Thionyl chloride (SOCl₂)

-

Palladium on carbon (5% Pd/C)

-

Hydrogen gas (H₂)

-

Dry hydrogen chloride (HCl) gas

-

Diethyl ether

-

Sodium carbonate solution (2M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Esterification: To a solution of 3-pyridinecarboxylic acid in ethanol, slowly add thionyl chloride at 0°C. After the addition is complete, reflux the mixture. After cooling, neutralize with a 2M sodium carbonate solution and extract the ethyl 3-pyridinecarboxylate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Reduction: Dissolve the resulting ethyl 3-pyridinecarboxylate in ethanol and add 5% Pd/C. Hydrogenate the mixture in a pressure reactor under a hydrogen atmosphere. After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain ethyl 3-piperidinecarboxylate (ethyl nipecotate).

-

Salt Formation: Dissolve the ethyl nipecotate in diethyl ether and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution. The hydrochloride salt will precipitate as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Purification by Recrystallization

A general procedure for the recrystallization of piperidine hydrochloride salts. The optimal solvent system should be determined empirically.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/diethyl ether)

Procedure:

-

Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Hot filter the solution to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is adapted from the analysis of a structurally related compound and should be validated for this compound.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined, likely low UV) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

Biological Context and Mechanism of Action

Ethyl 3-piperidinecarboxylate (ethyl nipecotate) and its derivatives are known inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1).

GABAergic Signaling and GAT-1

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells. This reuptake is mediated by GABA transporters (GATs). GAT-1 is a key transporter responsible for clearing GABA from the synapse.[4][5]

Mechanism of Inhibition

Ethyl nipecotate, as a derivative of nipecotic acid, acts as a competitive inhibitor at the GAT-1 transporter. By binding to the transporter, it blocks the reuptake of GABA, thereby increasing the concentration and duration of GABA in the synaptic cleft. This enhancement of GABAergic neurotransmission leads to an overall inhibitory effect in the brain.

Visualizations

Experimental Workflow for Synthesis and Purification

References

- 1. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 5. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 3-Piperidinecarboxylate Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3-piperidinecarboxylate hydrochloride, a valuable building block in the development of various pharmaceutical agents. The synthesis involves a two-step process commencing with the catalytic hydrogenation of ethyl nicotinate to yield ethyl 3-piperidinecarboxylate (also known as ethyl nipecotate), followed by its conversion to the hydrochloride salt.

Chemical and Physical Data

The key physical and chemical properties of the starting material, intermediate, and final product are summarized below for easy reference.

| Property | Ethyl Nicotinate | Ethyl 3-Piperidinecarboxylate (Ethyl Nipecotate) | This compound |

| Molecular Formula | C₈H₉NO₂ | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ |

| Molecular Weight | 151.16 g/mol | 157.21 g/mol | 193.67 g/mol [1] |

| CAS Number | 614-18-6 | 5006-62-2 | 4842-86-8[2] |

| Appearance | Colorless to light yellow liquid | Colorless to almost clear liquid | White to off-white solid |

| Melting Point | Not Applicable (Liquid) | Not Applicable (Liquid) | 100-102 °C |

| Boiling Point | 223-224 °C | 102-104 °C at 7 mmHg | Not Applicable (Decomposes) |

| Solubility | Soluble in ethanol, ether, chloroform | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | Soluble in water, ethanol |

Synthesis Pathway

The overall synthesis pathway involves the reduction of the pyridine ring in ethyl nicotinate to a piperidine ring, followed by the formation of the hydrochloride salt.

Caption: Overall synthesis scheme for this compound.

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Protocol 1: Catalytic Hydrogenation of Ethyl Nicotinate

This protocol describes the reduction of the pyridine ring of ethyl nicotinate to form ethyl 3-piperidinecarboxylate. Two common catalysts, Platinum(IV) oxide (PtO₂) and Palladium on carbon (Pd/C), are presented as alternatives.

Materials and Reagents:

-

Ethyl nicotinate

-

Platinum(IV) oxide (PtO₂) or 10% Palladium on carbon (Pd/C)

-

Ethanol or Glacial Acetic Acid

-

Hydrogen gas (H₂)

-

Celite or another filter aid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

Procedure using Platinum(IV) Oxide (PtO₂):

-

In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate (1 equivalent) in glacial acetic acid.

-

Add Platinum(IV) oxide (PtO₂) catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-piperidinecarboxylate.

-

The crude product can be purified by vacuum distillation.

Procedure using Palladium on Carbon (Pd/C):

-

In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate (1 equivalent) in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight, monitoring the reaction progress.

-

After the reaction is complete, carefully depressurize and purge the vessel with nitrogen.

-

Filter the mixture through Celite to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield ethyl 3-piperidinecarboxylate.

Protocol 2: Preparation of this compound

This protocol details the conversion of the free base, ethyl 3-piperidinecarboxylate, to its hydrochloride salt.

Materials and Reagents:

-

Ethyl 3-piperidinecarboxylate

-

Anhydrous diethyl ether or another suitable anhydrous solvent

-

Hydrogen chloride (HCl) gas or a solution of HCl in an anhydrous solvent (e.g., diethyl ether, isopropanol)

Procedure:

-

Dissolve the purified ethyl 3-piperidinecarboxylate (1 equivalent) in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of this compound will form.

-

Continue bubbling HCl gas until the precipitation is complete.

-

Collect the white solid by filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain pure this compound. A yield of approximately 100% can be expected for this step.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of Ethyl 3-piperidinecarboxylate HCl.

Spectroscopic Data

The following tables summarize the expected NMR and IR spectral data for the final product. Note that exact chemical shifts can vary depending on the solvent and concentration.

¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ester) | ~1.2-1.3 | Triplet | ~7.1 |

| -CH₂- (ester) | ~4.1-4.2 | Quartet | ~7.1 |

| Piperidine ring protons (axial & equatorial) | ~1.5-2.2 and ~2.8-3.5 | Multiplets | - |

| -NH₂⁺- (piperidine) | Broad singlet | - | - |

¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -C H₃ (ester) | ~14 |

| -C H₂- (ester) | ~61 |

| Piperidine ring carbons | ~25-50 |

| C =O (ester) | ~173 |

FTIR Spectral Data

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H stretch (ammonium salt) | 2400-2800 (broad) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | ~1735 |

| C-O stretch (ester) | 1150-1250 |

| N-H bend (ammonium salt) | ~1500-1600 |

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 3-piperidinecarboxylate hydrochloride

Introduction

Ethyl 3-piperidinecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis, requires comprehensive analytical characterization to ensure its identity, purity, and quality. These application notes provide detailed protocols for the analysis of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis. The data presented herein is intended to guide researchers, scientists, and drug development professionals in establishing robust quality control procedures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 193.67 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 165-167 °C | |

| Solubility | Soluble in water and methanol | |

| CAS Number | 4842-86-8 | [1][2] |

Analytical Characterization Workflow

The following diagram outlines the recommended workflow for the comprehensive analytical characterization of this compound.

Caption: Workflow for the analytical characterization of this compound.

Experimental Protocols and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

1.1. ¹H NMR Spectroscopy

-

Objective: To confirm the proton environment in the molecule.

-

Protocol:

-

Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

Expected Chemical Shifts (based on the free base, ethyl nipecotate):

-

δ 4.07 (q, 2H): -O-CH₂ -CH₃

-

δ 3.40-2.50 (m, 5H): Piperidine ring protons

-

δ 1.95-1.40 (m, 4H): Piperidine ring protons

-

δ 1.18 (t, 3H): -O-CH₂-CH₃

-

1.2. ¹³C NMR Spectroscopy

-

Objective: To confirm the carbon skeleton of the molecule.

-

Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer with proton decoupling.

-

Process the data, including Fourier transformation and baseline correction.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Expected Chemical Shifts (based on the free base, ethyl nipecotate):

-

δ 173.0: C =O (Ester)

-

δ 59.8: -O-C H₂-CH₃

-

δ 45.5, 44.8, 42.5: Piperidine ring carbons

-

δ 27.2, 24.9: Piperidine ring carbons

-

δ 14.1: -O-CH₂-C H₃

-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound and to quantify any impurities.

-

Objective: To assess the purity of the compound.

-

Protocol: A reverse-phase HPLC method can be developed and validated. A suggested starting method is as follows:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A time-based gradient from 5% B to 95% B over 20 minutes can be used for initial method development.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the mobile phase A.

-

-

Data Presentation:

| Parameter | Specification |

| Purity (by HPLC) | ≥ 98.0% |

| Individual Impurity | ≤ 0.5% |

| Total Impurities | ≤ 1.0% |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Objective: To determine the molecular mass of the parent compound.

-

Protocol:

-

Prepare a dilute solution of the sample in methanol or acetonitrile (approximately 0.1 mg/mL).

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 158.1, where M is the mass of ethyl 3-piperidinecarboxylate.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which is a fundamental confirmation of the empirical formula.

-

Objective: To confirm the elemental composition of the compound.

-

Protocol:

-

A accurately weighed sample (2-3 mg) is combusted in a furnace.

-

The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

-

Chlorine content can be determined by titration or ion chromatography after combustion.

-

-

Data Presentation:

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 49.61 | To be determined |

| Hydrogen (H) | 8.33 | To be determined |

| Nitrogen (N) | 7.23 | To be determined |

| Chlorine (Cl) | 18.30 | To be determined |

Note: The "Found" values should be within ±0.4% of the theoretical values.[3][4]

Logical Relationship of Analytical Methods

The following diagram illustrates the logical flow and interdependence of the analytical techniques used for the characterization of this compound.

Caption: Interrelationship of analytical methods for complete characterization.

Conclusion

The combination of NMR, HPLC, Mass Spectrometry, and Elemental Analysis provides a comprehensive characterization of this compound. The protocols and data presented in these application notes serve as a robust framework for the quality assessment of this important pharmaceutical intermediate, ensuring its suitability for use in drug development and manufacturing.

References

- 1. Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 12896004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 4842-86-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Ethyl 3-piperidinecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Ethyl 3-piperidinecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The following methods are designed to enhance the purity of the compound, ensuring it meets the stringent requirements for drug development and manufacturing.

Introduction

This compound, also known as ethyl nipecotate hydrochloride, is a piperidine derivative widely utilized in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the efficacy, safety, and stability of the final drug product. This document outlines two primary methods for its purification: recrystallization and flash column chromatography. Additionally, a high-performance liquid chromatography (HPLC) method for purity analysis is described.

Purification Techniques

Two common and effective techniques for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired scale of purification.

Recrystallization

Recrystallization is a robust technique for removing impurities from solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. For polar hydrochloride salts like this compound, alcoholic solvents or a two-solvent system are often effective.

This protocol is suitable when a single solvent is identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures. Isopropanol is often a good starting point for piperidine hydrochloride salts.

Materials:

-

Crude this compound

-

Isopropanol (ACS grade or higher)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of isopropanol to the flask, just enough to create a slurry.

-

Heat the mixture to boiling with gentle stirring.

-

Gradually add more hot isopropanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes. The hot solution must then be filtered through a fluted filter paper to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold isopropanol to remove any residual impurities.

-

Dry the purified crystals under vacuum to a constant weight.

This method is employed when a single suitable solvent cannot be identified. A pair of miscible solvents is used: one in which the compound is soluble (solvent 1) and another in which it is insoluble (solvent 2). A common system for hydrochloride salts is an alcohol (e.g., ethanol) and an ether (e.g., diethyl ether or methyl tert-butyl ether).

Materials:

-

Crude this compound

-

Ethanol (ACS grade or higher)

-

Diethyl ether (ACS grade or higher)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

While the solution is still hot, slowly add diethyl ether dropwise until a slight cloudiness persists. This indicates that the solution is saturated.

-

If too much diethyl ether is added and significant precipitation occurs, add a small amount of hot ethanol to redissolve the solid.

-

Allow the solution to cool slowly to room temperature.

-

Cool the flask in an ice bath for at least 30 minutes to complete the crystallization process.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold mixture of ethanol and diethyl ether (in the same approximate ratio used for crystallization).

-

Dry the purified crystals under vacuum.